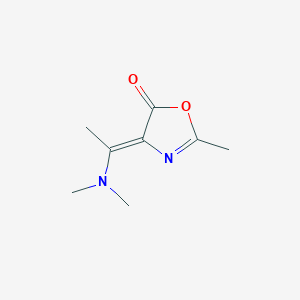
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group attached to an ethylidene moiety, which is further connected to a methyloxazol-5(4H)-one ring. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with an aldehyde or ketone to form the corresponding imine, which is then cyclized with a suitable oxazole precursor. The reaction conditions often include the use of a base catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
化学反应分析
Types of Reactions
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
科学研究应用
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its biological activity makes it a candidate for studying enzyme interactions, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial materials, benefiting from its unique reactivity and stability.
作用机制
The mechanism of action of (Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the oxazole ring may participate in π-π stacking or other non-covalent interactions. These interactions modulate the activity of the target molecules, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methylthiazol-5(4H)-one: Similar structure with a thiazole ring instead of an oxazole ring.
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methylimidazol-5(4H)-one: Features an imidazole ring, offering different electronic properties.
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methylpyrazol-5(4H)-one: Contains a pyrazole ring, providing distinct reactivity.
Uniqueness
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of the oxazole ring, in particular, offers distinct electronic characteristics and reactivity patterns compared to similar compounds with different heterocyclic rings.
属性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC 名称 |
(4Z)-4-[1-(dimethylamino)ethylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C8H12N2O2/c1-5(10(3)4)7-8(11)12-6(2)9-7/h1-4H3/b7-5- |
InChI 键 |
DTRBUJVUORADQS-ALCCZGGFSA-N |
手性 SMILES |
CC1=N/C(=C(/C)\N(C)C)/C(=O)O1 |
规范 SMILES |
CC1=NC(=C(C)N(C)C)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


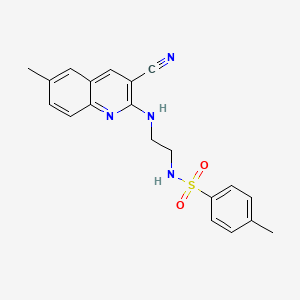
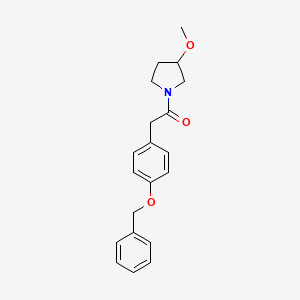
![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)
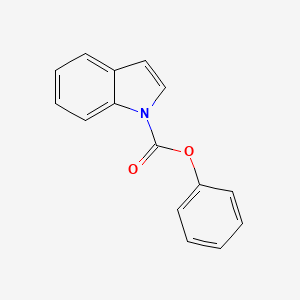
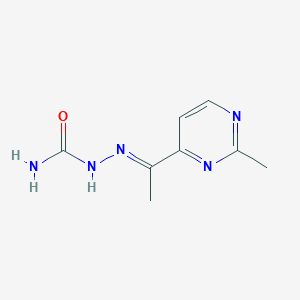
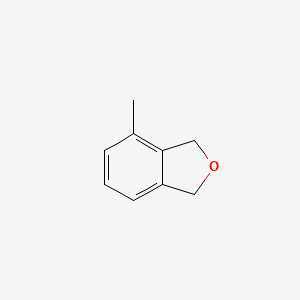
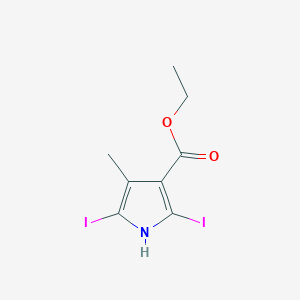
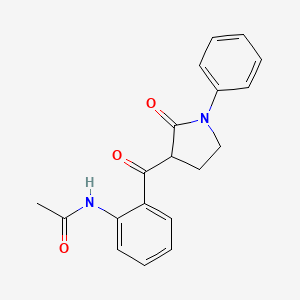
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
![Furo[3,4-d]pyrrolo[2,1-b]oxazole](/img/structure/B12898386.png)
![2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B12898387.png)


![[(2R,3R,5S)-2-(6-benzamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12898405.png)
